molecular formula C4H5NO3 B3328270 3-Aminodihydrofuran-2,5-dione CAS No. 4432-62-6

3-Aminodihydrofuran-2,5-dione

Cat. No.: B3328270
CAS No.: 4432-62-6
M. Wt: 115.09 g/mol
InChI Key: GWKOSRIHVSBBIA-UHFFFAOYSA-N
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Description

3-Aminodihydrofuran-2,5-dione: is an organic compound with the molecular formula C4H5NO3 and a molecular weight of 115.09 g/mol It is a derivative of furan, characterized by the presence of an amino group at the 3-position and a dihydrofuran-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminodihydrofuran-2,5-dione typically involves the reaction of maleic anhydride with ammonia or an amine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Aminodihydrofuran-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Aminodihydrofuran-2,5-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It is used to investigate enzyme mechanisms and protein interactions due to its reactive functional groups .

Medicine: The compound has potential applications in medicinal chemistry. It is explored for its antimicrobial and anticancer properties. Researchers are investigating its ability to inhibit specific enzymes and pathways involved in disease processes .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique chemical structure makes it suitable for creating materials with specific properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an amino group and a dihydrofuran-2,5-dione structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

3-aminooxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c5-2-1-3(6)8-4(2)7/h2H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKOSRIHVSBBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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